molecular formula C21H26FNO4S2 B2377662 1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1797981-06-6

1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Cat. No.: B2377662
CAS No.: 1797981-06-6
M. Wt: 439.56
InChI Key: JPIMKQQJTZKJAM-UHFFFAOYSA-N
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Description

1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with sulfonyl groups and a biphenyl moiety with a fluorine atom

Preparation Methods

The synthesis of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.

    Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling of the biphenyl and piperidine moieties: This final step may involve nucleophilic substitution or other coupling reactions to form the desired compound.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized further under strong oxidative conditions.

    Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety and sulfonyl groups can facilitate binding to hydrophobic pockets and form hydrogen bonds, respectively. The fluorine atom can enhance metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine include:

    1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.

    1-((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Contains a methyl group instead of a fluorine atom.

    1-((4’-Nitro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Features a nitro group in place of the fluorine atom.

The uniqueness of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and stability compared to its analogs.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)phenyl]sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FNO4S2/c1-16(2)15-28(24,25)20-11-13-23(14-12-20)29(26,27)21-9-5-18(6-10-21)17-3-7-19(22)8-4-17/h3-10,16,20H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIMKQQJTZKJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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